(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid
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Overview
Description
(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a 6-chloropyridine moiety attached to the carbonyl group of the amino acid propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine-2-carboxylic acid and (S)-2-aminopropanoic acid.
Coupling Reaction: The carboxylic acid group of 6-chloropyridine-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate is then reacted with (S)-2-aminopropanoic acid to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 6-chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(6-Bromopyridine-2-carbonyl)amino]propanoic acid
- (2S)-2-[(6-Fluoropyridine-2-carbonyl)amino]propanoic acid
- (2S)-2-[(6-Methylpyridine-2-carbonyl)amino]propanoic acid
Uniqueness
(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid is unique due to the presence of the 6-chloropyridine moiety, which imparts specific chemical and biological properties. The chlorine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the compound’s stereochemistry (2S) plays a crucial role in its interactions with biological targets, influencing its activity and specificity.
Properties
IUPAC Name |
(2S)-2-[(6-chloropyridine-2-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-5(9(14)15)11-8(13)6-3-2-4-7(10)12-6/h2-5H,1H3,(H,11,13)(H,14,15)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFVWMHYGMJSTK-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=NC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=NC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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